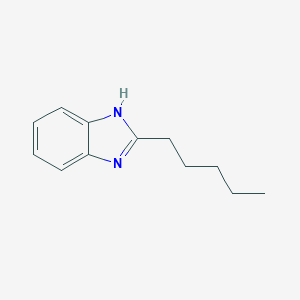

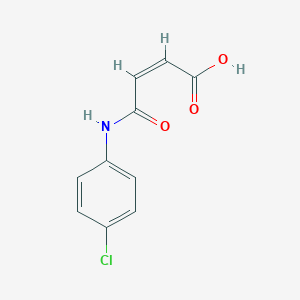

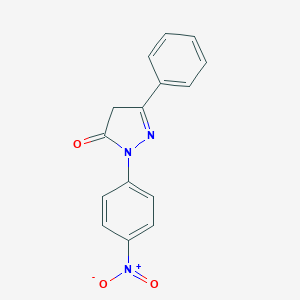

![molecular formula C11H8F3N3O2 B182914 5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 436088-48-1](/img/structure/B182914.png)

5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a derivative of the pyrazolo[1,5-a]pyrimidine class, which has been identified as a privileged structure due to its core molecule characteristics and potential for library synthesis . This class of compounds has been extensively studied for various synthetic methods and biological activities.

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives often involves condensation reactions. For instance, the reaction of enaminones with aminopyrazoles in the presence of glacial acetic acid can yield substituted pyrazolo[1,5-a]pyrimidines . Another efficient synthesis route starts with the one-pot synthesis of 7-trifluoromethylated pyrazolo[1,5-a]pyrimidin-5-ones by condensation of 3-aminopyrazoles with a fluorinated alkyne, which can then be used as building blocks for further substitutions . Additionally, cyclocondensation of 5-aryl-1-carboxamidino-3-styryl-4,5-dihydro-1H-pyrazoles with trifluoroalkenones catalyzed by titanium isopropoxide or boron trifluoride etherate can produce 2-(5-aryl-3-styryl-4,5-dihydro-1H-pyrazol-1-yl)-4-(trifluoromethyl)pyrimidines .

Molecular Structure Analysis

The molecular structures of these compounds are typically confirmed by techniques such as elemental analysis, infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and X-ray crystallography. For example, the structure of one of the synthesized 7-aryl-3-cyano-2-substituted pyrazolo[1,5-a]pyrimidines was confirmed by X-ray crystallography . The crystal structure of another derivative, ethyl 3-(2-(5-phenyl-3-styryl-4,5-dihydro-1H-pyrazol-1-yl)-4-(trifluoromethyl)pyrimidin-6-yl)propanoate, was also determined .

Chemical Reactions Analysis

The pyrazolo[1,5-a]pyrimidine derivatives can undergo various chemical transformations. For instance, the reaction of cyclopropa[e]pyrazolo[1,5-a]pyrimidine derivatives with primary amines can lead to ring transformation and the formation of different products depending on the reaction conditions . Similarly, the reaction with N-methylaniline can afford multiple ring-transformed products .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, melting points, and stability, are influenced by their molecular structure and substituents. The bioassay tests of some synthesized compounds showed moderate herbicidal activity, indicating potential applications in agriculture . The synthetic routes and the ability to introduce various substituents make these compounds of biological interest, as they can be tailored for specific activities or properties .

Wissenschaftliche Forschungsanwendungen

-

Scientific Field: Chemistry

-

Scientific Field: Biochemistry

-

Scientific Field: Antifungal Research

-

Scientific Field: Cancer Research

- Application Summary : PHTPP, a compound with a similar pyrazolo[1,5-a]pyrimidine core, has been used in cancer research as a selective estrogen receptor β (ERβ) antagonist .

- Methods of Application : PHTPP has been used to study the effects of estrogen receptors on cell growth in ovarian cancer cell lines .

- Results or Outcomes : PHTPP was found to significantly enhance cell growth in ovarian cancer cell lines that express both receptors .

-

Scientific Field: Material Science

-

Scientific Field: Drug Discovery

Eigenschaften

IUPAC Name |

5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3N3O2/c12-11(13,14)8-3-6(5-1-2-5)15-9-4-7(10(18)19)16-17(8)9/h3-5H,1-2H2,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGXPRWZRCZPWJX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80357140 |

Source

|

| Record name | 5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80357140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |

CAS RN |

436088-48-1 |

Source

|

| Record name | 5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80357140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

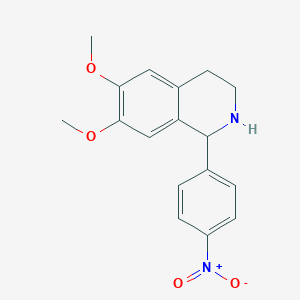

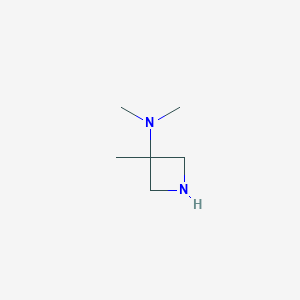

![Ethenamine, 2,2-bis[(4-methylphenyl)sulfonyl]-](/img/structure/B182836.png)

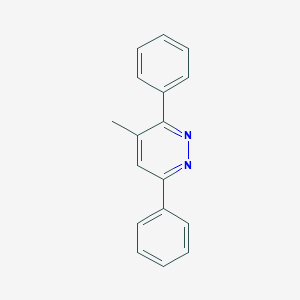

![2-[N-(carboxymethyl)-4-methylanilino]acetic acid](/img/structure/B182839.png)

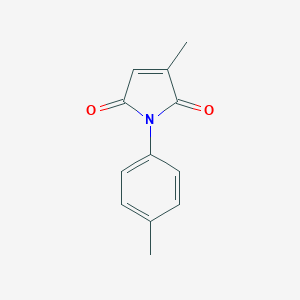

![3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B182846.png)